cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a nitrophenyl group
Properties
CAS No. |
735274-65-4 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m0/s1 |
InChI Key |
DHPJGNQYQNOIGF-QWRGUYRKSA-N |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 2-nitrobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides, depending on the reagents used.
Scientific Research Applications
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
cis-2-[2-oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a different position of the nitro group.
cis-2-[2-oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Another positional isomer with the nitro group in the meta position.
Uniqueness
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Biological Activity
cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various biological applications. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anti-inflammatory and antimicrobial properties.
Molecular Characteristics:
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- CAS Number : 735274-68-7
- IUPAC Name : (1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 735274-68-7 |
| IUPAC Name | (1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanone with 2-nitrobenzaldehyde under specific catalytic conditions. The process includes several steps such as oxidation and esterification to yield the final product.
Anti-inflammatory Properties
Research has indicated that this compound exhibits notable anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases.
Mechanism of Action:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that modulate pain and inflammation.
- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory treatment .
- Antimicrobial Efficacy :
- Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
